Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
Description
Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a polycyclic heterocyclic compound with the molecular formula C29H32N2O2 and a molecular weight of 440.59 (CAS: 1332530-57-0) . Its structure features a tetrahydropyrrolo[3,4-c]pyrrole core substituted with two benzyl groups at positions 2 and 5, a phenyl group at position 6a, and an ethyl carboxylate at position 3a. This compound is synthesized via multi-component reactions involving N-benzylglycine ethyl ester, formylpyrazoles, and maleimides, which block secondary cycloadditions to ensure diastereoselectivity . Its structural complexity and functionalization make it a candidate for pharmaceutical intermediates or materials science applications.
Properties
IUPAC Name |
ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O2/c1-2-33-27(32)29-22-30(18-24-12-6-3-7-13-24)20-28(29,26-16-10-5-11-17-26)21-31(23-29)19-25-14-8-4-9-15-25/h3-17H,2,18-23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBNXPATEDLEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CN(CC1(CN(C2)CC3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the process often involves heating to promote the formation of the pyrrolopyrrole core.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic route for efficiency and yield. This might include the use of continuous flow reactors, which can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural complexity allows for the design of molecules with specific biological targets.
Industry: In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response.
Molecular Targets and Pathways: The exact molecular targets and pathways would need to be determined through experimental studies, but they could involve interactions with proteins, nucleic acids, or other cellular components.
Comparison with Similar Compounds
Key Findings
Fluorinated analogs (e.g., EP patent compound) exhibit higher electronegativity, which may improve metabolic stability in vivo .
Synthetic Efficiency: The three-component reaction used for the target compound and pyrazolylpyrrolo derivatives (5a–f) achieves moderate yields (60–75%) and high diastereoselectivity, avoiding secondary cycloadditions through steric blocking .
Structural Saturation :
- The octahydropyrrolo analog (Catalog 060049) has a fully saturated core, reducing ring strain and possibly altering reactivity compared to the partially unsaturated target compound .
Research Implications
- Pharmaceutical Potential: The target compound’s benzyl and phenyl groups may favor interactions with hydrophobic binding pockets in biological targets, while fluorinated analogs (e.g., EP patent) could optimize pharmacokinetics .
- Material Science : Pyrazolylpyrrolo derivatives (5a–f) with maleimide substituents are promising for optoelectronic materials due to extended π-conjugation .
- Synthetic Challenges : Controlling diastereoselectivity in multi-component reactions remains critical for accessing structurally pure analogs .
Biological Activity
Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydropyrrolo[3,4-c]pyrrole structures showed cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways such as the MAPK pathway .
Antimicrobial Activity
This compound has also shown promising antimicrobial activity. In vitro tests revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells leading to cell death.
Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 70% reduction in cell viability after 48 hours compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates in treated cells .
Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These results suggest potential as a lead compound for developing new antimicrobial agents .
Data Table: Biological Activities Summary
| Activity Type | Cell Line/Organism | Observed Effect | MIC (µg/mL) |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 70% Viability Reduction | - |
| Antimicrobial | Staphylococcus aureus | Inhibition | 32 |
| Antimicrobial | Escherichia coli | Inhibition | 64 |
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step reactions involving pyrrolidine derivatives and benzyl/aryl aldehydes. For example, describes analogous syntheses using ethyl esters and benzaldehyde derivatives under controlled conditions (e.g., reflux in acetic acid). Optimizing stoichiometry, temperature, and catalysts (e.g., acid catalysis) is critical. A general protocol involves cyclocondensation of precursors, followed by functionalization steps like benzylation . highlights the use of column chromatography (eluent: dichloromethane) and recrystallization (ethanol) for purification, yielding >70% purity in diastereoselective syntheses .
Q. Which spectroscopic and crystallographic methods are used to confirm its structure?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely employed for small-molecule refinement to resolve the bicyclic framework and stereochemistry .
- NMR/IR : H and C NMR verify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm), while IR confirms carbonyl stretches (~1700 cm) .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance diastereoselectivity?
demonstrates that blocking secondary cyclization via N-benzylglycine ethyl ester substitution improves diastereoselectivity. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization.
- Temperature control : Reflux in acetic acid (6 hours) achieves >80% yield in analogous pyrrolo[3,4-c]pyrroles .
- Chiral auxiliaries : Use of tert-butyl carbamates (e.g., rel-(3aR,6aR)-tert-butyl derivatives) stabilizes intermediates for enantiomeric purity .
Q. What strategies address challenges in stereochemical assignment?
- Chiral chromatography : Separates enantiomers using cellulose-based columns.
- Density Functional Theory (DFT) : Predicts stable conformers and compares calculated vs. experimental NMR shifts .
- Single-crystal analysis : Resolves absolute configuration via anomalous dispersion in SHELXL-refined structures .
Q. How should researchers resolve contradictions in spectroscopic data across studies?
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., ’s benzyl-pyrrolo derivatives).
- Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility in solution .
- Crystallographic benchmarking : Use SHELXL-refined structures as reference standards to reconcile discrepancies in substituent positioning .
Q. What methodologies are used to evaluate its physicochemical properties?
- Melting point analysis : Reported values (e.g., 172–174°C in ) guide purity assessment.
- Solubility profiling : Use HPLC with varied mobile phases (e.g., acetonitrile/water gradients) to determine logP .
- Thermogravimetric analysis (TGA) : Measures thermal stability, critical for storage and handling .
Key Research Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
